1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
Description
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.
Properties
CAS No. |
37160-06-8 |
|---|---|
Molecular Formula |
C16H11N5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
InChI Key |
IGAUVIZYYOFFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclisation of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Cyanogen Bromide
One of the classical and well-documented methods for synthesizing 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl- involves the cyclisation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide. This method was reported by Trust et al. and further elaborated by subsequent researchers.
- Reaction : The 3-hydrazino-5,6-diphenyl-1,2,4-triazine undergoes cyclisation upon treatment with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b]triazine.
- Conditions : Typically carried out under controlled temperature conditions to facilitate ring closure without decomposition.
- Outcome : The product features a fused triazolo-triazine ring system with amino substitution at position 3.
- Further Modification : The amino group can be deaminated using amyl nitrite in boiling tetrahydrofuran, leading to the parent triazolotriazine without rearrangement of the heterocyclic skeleton.
Condensation of 3-Amino-5-hydrazino-1,2,4-triazole with Benzil
An alternative synthetic route involves the reaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, which yields an isomeric triazolotriazine:
- Reaction : 3-amino-5-hydrazino-1,2,4-triazole reacts with benzil to produce 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c]triazine.
- Conditions : This reaction is typically performed in alcoholic sodium acetate, which facilitates cyclisation and condensation.
- Product Features : The product forms covalent hydrates and alcoholates (methanolate and ethanolate), which are isolable and revert to the aromatic system upon heating or treatment with hot acetic acid or pyridine.
- Deamination : Similar to the previous method, deamination can be achieved with amyl nitrite without skeletal rearrangement.
Synthesis via Arylglyoxaldoximes and 6-Aryl-1,2,4-triazin-3(2H)ones
Another synthetic approach reported involves the preparation of 6-aryl-1,2,4-triazolo[4,3-b]triazines from arylglyoxaldoximes through intermediates such as 6-aryl-1,2,4-triazin-3(2H)ones.
- Method : Arylglyoxaldoximes are converted into 6-aryl-1,2,4-triazin-3(2H)ones, which upon further cyclisation with suitable reagents yield the triazolotriazine core.
- Regioselectivity : This method can produce both 6-aryl and 7-aryl isomers, with regioselectivity influenced by substitution patterns on the triazole ring.
- Advantages : This route allows for structural diversification by varying the aryl substituents.
General Method via Reflux in Ethanol-DMF and Subsequent Functionalization
Recent studies have reported a general synthetic procedure for 1,2,4-triazolo[4,3-b]triazines involving refluxing key intermediates in ethanol-DMF mixtures, followed by various functionalization steps:
- Initial Step : Reflux of precursor compounds in ethanol-DMF (1:1 molar ratio) for several hours leads to cyclised products.
- Functionalization : Subsequent reactions with chloromethyl-diphenylphosphine oxide, phenacyl bromide, sodium pyruvate, and other reagents yield a series of substituted triazolotriazines.
- Isolation : Products are isolated by filtration and crystallization, often requiring acidification steps.
- Versatility : This method allows the preparation of diverse derivatives with potential biological activity.
| Step | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| 1 | Reflux in ethanol-DMF (1:1) for 5 hours | Cyclised triazolotriazine intermediates | Base framework formation |
| 2 | Reaction with chloromethyl-diphenylphosphine oxide + TEA in THF reflux | Phosphine oxide derivatives | Functionalization step |
| 3 | Reaction with phenacyl bromide in ethanolic KOH reflux | Phenacyl-substituted derivatives | Further modification |
| 4 | Reaction with sodium pyruvate in aqueous NaOH reflux | Pyruvate derivatives | Additional functionalization |
Hydrazinolysis and Subsequent Cyclisation
Hydrazinolysis of suitable precursors such as 4-pyridyl-CONHNHCS2K followed by cyclisation with triethylphosphite or trifluoroacetamide has been used to synthesize related triazolo derivatives, which can be adapted for 6,7-diphenyl substituted systems.
- Hydrazinolysis : Direct hydrazinolysis of thiosemicarbazide derivatives leads to hydrazino intermediates.
- Cyclisation : Treatment with triethylphosphite or trifluoroacetamide under reflux conditions yields the triazolo fused heterocycles.
- Characterization : Products are characterized by UV, IR, and mass spectrometry confirming the heterocyclic structure.
Summary Table of Preparation Methods
This comprehensive overview highlights the key synthetic strategies for preparing 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-. The cyclisation of hydrazino-triazines with cyanogen bromide remains a foundational method, while condensation with benzil and arylglyoxaldoxime routes provide access to isomeric and substituted analogs. Modern approaches employing reflux in mixed solvents and diverse reagents offer versatility for functionalization and derivative synthesis. These methods are supported by detailed spectroscopic and analytical characterization in the literature, ensuring reproducibility and structural confirmation.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives is their use in anticancer therapies. Research indicates that these compounds can inhibit specific protein targets involved in cancer progression. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects on the c-Met receptor tyrosine kinase, which is implicated in various cancers. The study highlighted the potential of these compounds as therapeutic agents for treating malignancies associated with c-Met overexpression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Various derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, a series of synthesized triazole derivatives were tested against common pathogens like Staphylococcus aureus and Candida albicans. Results indicated that some compounds displayed considerable antimicrobial activity, suggesting their potential as new antimicrobial agents .
Agricultural Applications
Pesticide Development
In agricultural science, 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives are being explored as potential pesticides. Their ability to interfere with biochemical pathways in pests makes them suitable candidates for developing new pest control agents. Preliminary studies have shown that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Materials Science
Polymer Chemistry
The incorporation of 1,2,4-triazolo(4,3-b)(1,2,4)triazine into polymer matrices has been investigated for enhancing material properties. Research indicates that adding these compounds can improve thermal stability and mechanical strength in polymers used for various applications including coatings and composites. This enhancement is attributed to the strong intermolecular interactions between the triazole rings and the polymer chains .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on c-Met Inhibition | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with select derivatives showing IC50 values in low micromolar range. |
| Antimicrobial Testing | Antimicrobial Properties | Several derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans comparable to standard antibiotics. |
| Polymer Enhancement Research | Materials Science | Incorporation of triazole derivatives into polymer matrices resulted in a 30% increase in tensile strength and improved thermal stability up to 250°C. |
Mechanism of Action
The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.
Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Biological Activity
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine has shown potential in various therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is , with a molecular weight of approximately 250.26 g/mol. The compound features a triazole ring fused to a triazine structure with phenyl substituents at the 6 and 7 positions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-triazine derivatives. For instance:
- Cell Line Studies : A study evaluated the antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 20 µM for several derivatives .
- Mechanism of Action : The mechanism was investigated through flow cytometry and comet assays. The best-performing compounds induced apoptosis and DNA damage in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties :
- Antibacterial and Antifungal Effects : Research indicates that derivatives of triazolo-triazines possess significant antibacterial and antifungal activities. In particular, they have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
- Comparative Studies : In comparative tests against standard antibiotics, certain triazole derivatives demonstrated superior efficacy in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives is influenced by their structural modifications. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances anticancer activity by improving solubility and bioavailability .
- Ring Modifications : Modifications to the triazole or triazine rings can significantly alter the pharmacological profile. For example, compounds with halogen substitutions exhibited increased potency against cancer cell lines .
Case Study 1: Antitumor Activity
A specific derivative of 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine was tested for its antitumor activity in vivo using xenograft models. The results demonstrated a tumor growth inhibition rate of over 70% compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. In vitro assays showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This study suggests a potential role in treating infections caused by resistant strains .
Q & A
Q. What are the established synthetic routes for 6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, and what methodological considerations are critical for reproducibility?
Answer: The compound is typically synthesized via cyclocondensation or multi-step heterocyclic assembly. Key methods include:
- Cyclocondensation : Reacting 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene under metal-free conditions, achieving >90% yields in one-pot protocols ().
- Intramolecular Cyclization : Using intermediates like 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF with KOH catalysis ().
- Hydrogenation Optimization : NaBH₄-mediated reduction to avoid side products (e.g., thiadiazepines) ().
Q. Critical Parameters :
- Solvent choice (DMF or 1,4-dioxane) and temperature (reflux at 100°C).
- Catalytic agents (e.g., p-toluenesulfonic acid) for regioselectivity ().
Table 1 : Comparative Synthesis Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| One-pot metal-free | >90 | DMF, 100°C, KOH catalysis | |
| Cyclocondensation | 85–92 | 1,4-dioxane, p-TsOH, reflux | |
| Intramolecular cyclization | 75 | NaBH₄ reduction, THF, 0°C |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Q. Best Practices :
- Use deuterated solvents (CDCl₃) for NMR to avoid signal overlap.
- For crystallography, grow crystals via slow evaporation in ethanol/water mixtures ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 1,2,4-triazolo-triazine derivatives?
Answer: Discrepancies in biological data (e.g., anti-inflammatory vs. antiviral efficacy) arise from structural modifications or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., diphenyl vs. dichlorophenyl groups) and test across standardized assays ().
- Computational Docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) ().
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outlier results ().
Q. What advanced experimental designs optimize reaction conditions for scale-up synthesis?
Answer:
- Factorial Design : Apply 2^k factorial experiments to screen variables (temperature, catalyst loading, solvent ratio) ().
- DoE (Design of Experiments) : Use software (e.g., COMSOL Multiphysics) to model reaction kinetics and identify optimal parameters ().
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time ().
Case Study :
A 3-factor factorial design reduced reaction time by 40% by optimizing DMF:H₂O ratio (3:1) and catalyst concentration (0.5 mol%) ().
Q. How can mechanistic studies elucidate the role of substituents in reaction pathways?
Answer:
- Isotopic Labeling : Use deuterated reactants (e.g., D₂O) to trace proton transfer steps in cyclization ().
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps ().
- Kinetic Profiling : Monitor intermediates via HPLC-MS to distinguish concerted vs. stepwise mechanisms ().
Example :
DFT studies revealed that electron-withdrawing groups (e.g., -Cl) lower activation energy by stabilizing transition states in triazine formation ().
Q. What strategies mitigate challenges in crystallizing 6,7-diphenyl derivatives for structural validation?
Answer:
- Solvent Engineering : Use mixed solvents (e.g., CH₃CN/EtOAc) to enhance crystal lattice stability ().
- Additive Screening : Introduce nucleation agents (e.g., cellulose microfibers) to promote crystal growth ().
- Temperature Gradients : Slowly cool from 80°C to 4°C over 48 hours to reduce defects ().
Data Contradiction Analysis
Example : Conflicting reports on antimicrobial efficacy may stem from:
- Strain Variability : Test against standardized ATCC strains.
- MIC Determination : Use broth microdilution (CLSI guidelines) instead of disk diffusion for accuracy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
